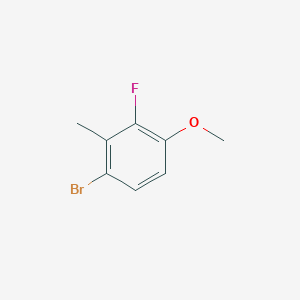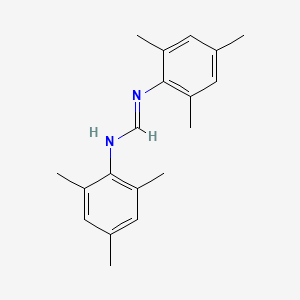
N,N'-dimesitylformamidine
概要
説明
N,N’-dimesitylformamidine: is a chemical compound belonging to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. N,N’-dimesitylformamidine is particularly notable for its applications in coordination chemistry, where it can coordinate to metal centers to form various bonding modes.
作用機序
Target of Action
N,N’-Dimesitylformamidine, also known as N,N’-Bis(mesityl)formamidine, is a formamidine derivative . Formamidines are noteworthy compounds due to their wide range of biological and pharmacological properties . They have been used in organic synthesis, such as protecting groups for primary amines, auxiliaries in asymmetric synthesis, linkers in solid phase synthesis, and synthesis of dicarboxyalkyl thiacarbocyanines . In recent years, N,N’-diarylformamidines and their anions have been widely used in coordination chemistry . They can coordinate to the metal centers to form chelating, bridging, and chelating/bridging bonding modes .
Mode of Action
The general procedure for the preparation of formamidines involves the reaction between two moles of aniline derivatives with one mole of ethyl orthoformate in the presence of an organic or mineral acid catalyst . Recently, sulfated zirconia, hexafluoroisopropanol (HFIP), and γ-Fe2O3@SiO2–HBF4 were used to catalyze the reaction between anilines and orthoformate to produce formamidines .
Biochemical Pathways
Formamidines have been used in various biochemical pathways. They have been used as precursors for the synthesis of formamidine , isocyanide , amination of azoles , aminocarbonylation of aryl halides , and as reagents in the classical Vilsmeier formylation reactions . Furthermore, they are valuable intermediates in the construction of various medicinally important compounds such as quinolone antibiotics , 1,2-dihydroquinolines , and cancer chemotherapeutic agents .
Pharmacokinetics
It is known that the compound is synthesized using a mild, simple, and efficient method . The procedures give the products in very short reaction times and good-to-high yields . Also, the catalyst used in the synthesis can be reused for five times without loss of its catalytic activity .
Result of Action
The result of the action of N,N’-Dimesitylformamidine is the production of formamidines . These compounds have a wide range of applications in organic synthesis and coordination chemistry . They are also valuable intermediates in the construction of various medicinally important compounds .
Action Environment
The action environment of N,N’-Dimesitylformamidine is typically a laboratory setting where it is synthesized using various catalysts .
生化学分析
Biochemical Properties
N,N’-dimesitylformamidine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with metal ions, where N,N’-dimesitylformamidine acts as a ligand, forming stable complexes. These complexes can influence the activity of metalloenzymes, either by inhibiting or activating them. For instance, the compound has been shown to interact with zinc and copper ions, forming complexes that can modulate the activity of enzymes such as superoxide dismutase and carbonic anhydrase .
Cellular Effects
The effects of N,N’-dimesitylformamidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, N,N’-dimesitylformamidine can modulate the activity of transcription factors, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Additionally, the compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, N,N’-dimesitylformamidine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, N,N’-dimesitylformamidine has been shown to inhibit the activity of certain proteases by binding to their active sites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of N,N’-dimesitylformamidine in laboratory settings are important factors to consider. Over time, the compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that N,N’-dimesitylformamidine is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have indicated that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of N,N’-dimesitylformamidine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce toxicity. Studies have shown that high doses of N,N’-dimesitylformamidine can lead to adverse effects such as liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
N,N’-dimesitylformamidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The involvement of N,N’-dimesitylformamidine in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of N,N’-dimesitylformamidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters, facilitating its distribution within the cell. Once inside the cell, N,N’-dimesitylformamidine can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
N,N’-dimesitylformamidine exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. In the nucleus, N,N’-dimesitylformamidine can influence gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the compound can undergo post-translational modifications, such as phosphorylation, which can direct it to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N,N’-dimesitylformamidine typically involves the reaction between mesitylaniline derivatives and ethyl orthoformate in the presence of an organic or mineral acid catalyst. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Another method involves the hydrogenation of carbodiimides to N,N’-dimesitylformamidine using palladium hydroxide or Raney nickel as catalysts .
Industrial Production Methods: Industrial production of N,N’-dimesitylformamidine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity N,N’-dimesitylformamidine.
化学反応の分析
Types of Reactions: N,N’-dimesitylformamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: It can participate in substitution reactions where one or both mesityl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution can produce a variety of substituted formamidines.
科学的研究の応用
N,N’-dimesitylformamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: Research has explored its potential as an antimicrobial agent, particularly in the form of metal complexes.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
類似化合物との比較
- N,N’-diphenylformamidine
- N,N’-diisopropylformamidine
- N,N’-dimethylformamidine
Comparison: N,N’-dimesitylformamidine is unique due to its bulky mesityl groups, which provide steric hindrance and influence its reactivity and coordination properties. Compared to N,N’-diphenylformamidine, it offers different electronic and steric environments, making it suitable for specific applications in coordination chemistry and catalysis .
特性
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-12-7-14(3)18(15(4)8-12)20-11-21-19-16(5)9-13(2)10-17(19)6/h7-11H,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPKNZKMVKGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC=NC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391738 | |
| Record name | N,N'-dimesitylformamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75105-48-5 | |
| Record name | N,N'-dimesitylformamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75105-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
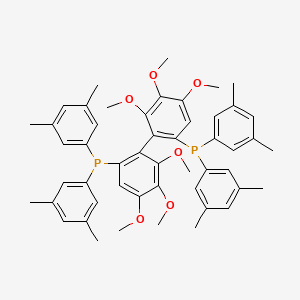
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
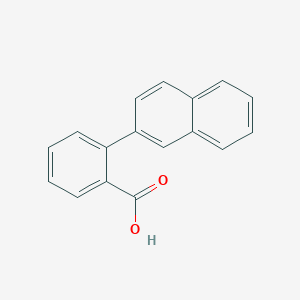
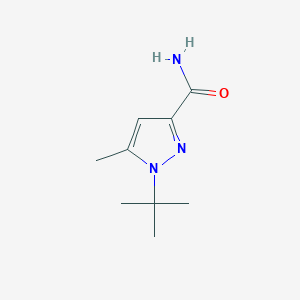
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
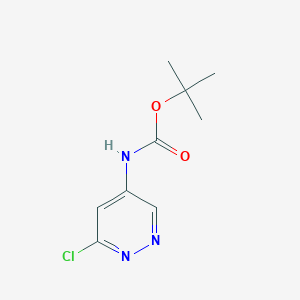
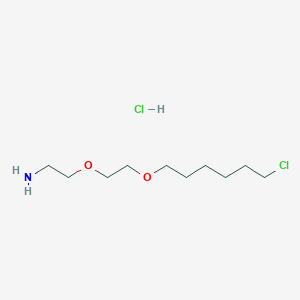
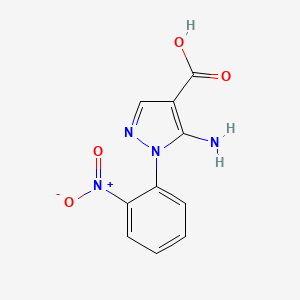
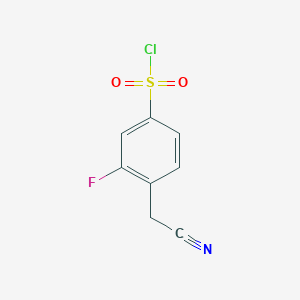
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![4-chloro-6-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6358232.png)
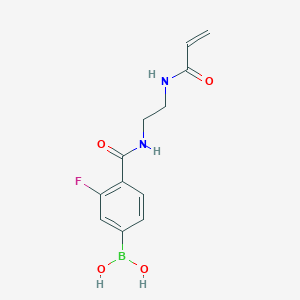
![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)
